Home > Products > Screening Compounds P84370 > 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride - 105565-55-7

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride

Catalog Number: EVT-262898
CAS Number: 105565-55-7
Molecular Formula: C18H23ClF2N4O
Molecular Weight: 384.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMY 14802 hydrochloride, also known as alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol hydrochloride, has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. The compound has been identified as a sigma-1 receptor antagonist with additional activity at serotonin (5-HT) 1A and adrenergic α-1 receptors. Its unique pharmacological profile suggests potential utility in treating disorders such as Parkinson's disease, schizophrenia, and possibly as an anti-ischemic agent12369.

Applications in Various Fields

Parkinson's Disease

In Parkinson's disease, BMY 14802 has shown promise in mitigating L-DOPA-induced dyskinesia without exacerbating PD symptoms, which is a significant advantage over other 5-HT1A agonists that have failed clinical trials1. The compound's ability to suppress AIM in animal models without affecting dopamine D2 receptors, which are implicated in the motor symptoms of PD, makes it a promising candidate for clinical trials1.

Schizophrenia

BMY 14802 has been investigated as a potential antipsychotic due to its sigma receptor antagonism and 5-HT1A receptor agonism. It has been shown to attenuate amphetamine-induced hyperactivity and conditioned avoidance responding in mice, behaviors associated with antipsychotic potential2. Despite these promising preclinical findings, an uncontrolled, multicenter safety and efficacy study in patients with acute exacerbations of schizophrenia treated with BMY 14802 did not show significant improvement in psychiatric symptoms6. However, it did not produce extrapyramidal side effects typical of standard neuroleptics, which is a notable advantage6.

Neuroprotection

BMY 14802 has also been evaluated for its neuroprotective properties. In a gerbil model of ischemia, pretreatment with BMY 14802 significantly protected against ischemia-induced neuronal loss in the hippocampus, suggesting potential utility as an anti-ischemic agent9.

Dopamine Release

Contrasting with the atypical antipsychotic clozapine, BMY 14802 has been shown to increase dopamine metabolism and release in vivo, which is an unusual characteristic for a compound with antipsychotic properties7. This finding suggests that the atypical profile of clozapine cannot be solely explained by its effects on dopamine release and that BMY 14802 may have a unique therapeutic profile7.

Neurotensin Modulation

The modulation of neurotensin concentrations in the brain has been associated with the therapeutic effects of antipsychotic drugs. BMY 14802, like haloperidol, increases neurotensin concentrations in the nucleus accumbens and caudate, which may underlie its antipsychotic and extrapyramidal effects38.

Source and Classification

The compound is often investigated in the context of various pharmacological studies, particularly those focusing on its interaction with sigma receptors, which are implicated in numerous neuropsychiatric disorders. The specific classification of this compound falls under the category of piperazine derivatives and fluorinated compounds, given the presence of fluorine atoms in its structure.

Synthesis Analysis

The synthesis of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride typically involves multi-step organic synthesis techniques. The general synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with commercially available starting materials, including 4-fluorobenzaldehyde and 5-fluoropyrimidine derivatives.
  2. Formation of Piperazine Ring: A key step involves the reaction of an appropriate amine with a carbonyl compound to form the piperazine ring structure. This reaction may require specific conditions such as solvent choice and temperature control to achieve high yields.
  3. Alkylation: The piperazine intermediate is then alkylated using a suitable alkyl halide to introduce the butanol side chain.
  4. Hydrochloride Salt Formation: Finally, the free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Technical Parameters

Parameters such as reaction time, temperature, and molar ratios of reactants are critical for optimizing yield and purity during synthesis. The use of analytical techniques like High Performance Liquid Chromatography (HPLC) is essential for monitoring the progress of reactions and assessing product purity.

Molecular Structure Analysis

The molecular structure of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride can be described by its chemical formula C19H22F2N4OC_{19}H_{22}F_{2}N_{4}O and a molecular weight of approximately 358.41 g/mol.

Structural Features

Key features include:

  • Piperazine Core: This six-membered ring contributes to the compound's pharmacological properties.
  • Fluorine Substituents: The presence of fluorine atoms enhances metabolic stability and lipophilicity.
  • Hydroxyl Group: The butanol moiety provides additional hydrogen bonding capabilities, potentially influencing receptor interactions.

Data and Analyses

X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structural integrity and stereochemistry of this compound.

Chemical Reactions Analysis

The chemical reactivity of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride includes:

  • Nucleophilic Substitution Reactions: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Acid-base Reactions: As a hydrochloride salt, it can undergo protonation/deprotonation reactions that influence its solubility and bioavailability.

Technical Details

Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Monitoring through spectroscopic methods ensures successful transformations.

Mechanism of Action

The mechanism of action for 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride primarily involves its interaction with sigma receptors, specifically sigma receptor type 1 (Sigma1R).

Interaction Dynamics

Research indicates that this compound may act as a modulator or antagonist at Sigma1R sites, influencing neurotransmitter systems related to anxiety and depression. Binding studies reveal that specific amino acid residues within the receptor play critical roles in ligand interaction, particularly through hydrogen bonding and hydrophobic interactions.

Relevant Data

In silico docking studies have provided insights into binding affinities and orientations within the receptor binding site, highlighting key interactions that stabilize the ligand-receptor complex.

Physical and Chemical Properties Analysis

The physical properties of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol due to its polar hydroxyl group.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.

Applications

The primary applications of 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol; hydrochloride are in pharmacological research focused on:

  1. Anxiolytic Agents: Investigated for potential use in treating anxiety disorders due to its action on sigma receptors.
  2. Antidepressants: Its modulation of neurotransmitter systems positions it as a candidate for further development in depression therapies.
  3. Neuroprotective Agents: Research into its neuroprotective qualities suggests potential applications in neurodegenerative disease management.

This compound exemplifies the ongoing exploration within medicinal chemistry aimed at developing novel therapeutics targeting complex neurological conditions. Further studies will clarify its efficacy and safety profiles in clinical settings.

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound’s systematic IUPAC name is (R)-1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol hydrochloride. This name precisely defines its chemical structure: an (R)-enantiomer alcohol with a butanol chain linking a 4-fluorophenyl group and a piperazine ring substituted at N-4 by a 5-fluoropyrimidine moiety, formulated as a hydrochloride salt [1] [2].

Synonyms reflect its development history and chemical variants:Table 1: Synonyms and Associated Identifiers

SynonymContext
BMS-181100Primary research code (Bristol-Myers Squibb)
BMY-14802 hydrochlorideSalt-specific variant in pharmacological studies
MJ-14802Alternate development code (Merck & Co.)
5-HT₁ₐ receptor agonist (dyskinesia)Functional descriptor in neurological research

These aliases are documented across chemical databases and patent literature, emphasizing its role as a serotonin receptor modulator [2] [8].

Molecular Formula and Structural Features

The molecular formula C₁₈H₂₂F₂N₄O·HCl corresponds to a base molecular weight of 348.4 g/mol for the free base, increasing to 384.9 g/mol for the hydrochloride salt. Key structural components include [3] [6]:

  • A chiral center at the carbinol carbon (C1 of the butanol chain).
  • A para-fluorinated phenyl ring linked to the alcohol group.
  • A piperazine spacer connected via the N₁ nitrogen.
  • A 5-fluoropyrimidine pharmacophore bonded to the piperazine N₄ nitrogen.

Table 2: Structural Descriptors and Physicochemical Properties

PropertyValueSignificance
Hydrogen bond donors2 (OH⁺, HCl)Enhanced water solubility
Hydrogen bond acceptors7Favorable for target binding
Rotatable bonds6Conformational flexibility
LogP (predicted)~2.2Balanced lipophilicity for blood-brain barrier penetration
Polar surface area52.5 ŲModerate membrane permeability

The hydrochloride salt introduces ionic character, modifying crystallization behavior and dissolution kinetics [6].

Stereochemical Configuration: (R)- and (S)-Enantiomer Differentiation

The chiral center at C1 of the butanol chain generates two enantiomers with distinct biological profiles:

  • The (R)-enantiomer exhibits high affinity for the 5-HT₁ₐ receptor (Kᵢ ~5 nM), driving its therapeutic effects in neurological disorders [2] [4].
  • The (S)-enantiomer shows 10- to 20-fold lower receptor binding, confirming stereospecific activity [2].

Enantiomeric separation is typically achieved via:

  • Chiral chromatography using polysaccharide-based stationary phases.
  • Asymmetric synthesis employing chiral catalysts or auxiliaries to favor the (R)-configuration [4].

Table 3: Comparative Enantiomer Properties

Property(R)-Enantiomer(S)-Enantiomer
Receptor binding (5-HT₁ₐ)High (Kᵢ = 5.2 nM)Low (Kᵢ = 82 nM)
Therapeutic relevancePrimary active speciesNegligible activity
Synthetic yield*65–70%30–35%

*Typical yield in asymmetric synthesis routes

The stereochemical integrity is critical for clinical efficacy, necessitating strict control during synthesis [1] [4].

Hydrochloride Salt Formation: Physicochemical Rationale

Conversion of the free base to the hydrochloride salt (C₁₈H₂₂F₂N₄O·HCl) optimizes key pharmaceutical properties:

  • Solubility Enhancement: The ionic form increases water solubility by >50-fold compared to the free base, facilitating absorption [6] [10].
  • Crystallinity Improvement: Salt formation promotes stable crystal lattice formation, enhancing purity and shelf-life [3].
  • Hygroscopicity Reduction: The hydrochloride salt exhibits lower moisture uptake than hygroscopic free bases, improving formulation stability [6].

The protonation site is the piperazine N₁ nitrogen (pKₐ ~7.5), confirmed by X-ray diffraction and titration studies [3]. Salt synthesis involves reacting the free base with hydrochloric acid in aprotic solvents like isopropanol, yielding high-purity (>99%) crystals after recrystallization [10].

Table 4: Hydrochloride Salt vs. Free Base Properties

PropertyFree BaseHydrochloride Salt
Melting point98–102°C208–212°C (dec.)
Water solubility (25°C)0.2 mg/mL12 mg/mL
HygroscopicityHighLow
Crystal habitOily residueWhite crystalline powder

This salt form is essential for enabling oral dosage development by addressing the free base’s physicochemical limitations [3] [6].

Properties

CAS Number

105565-55-7

Product Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride

Molecular Formula

C18H23ClF2N4O

Molecular Weight

384.8 g/mol

InChI

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H

InChI Key

NIBVEFRJDFVQLM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl

Synonyms

alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
BMS 181100
BMS-181100
BMY 14802
BMY 14802-1
BMY-14802

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.